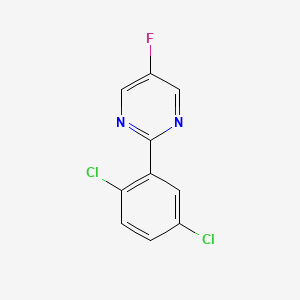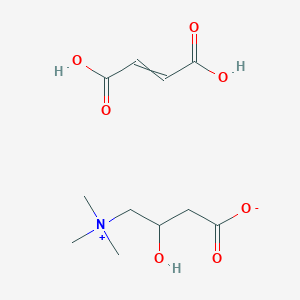
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound with the molecular formula C11H19NO7 and a molecular weight of 277.27100 g/mol . This compound is known for its unique structure, which includes both an enedioic acid and a hydroxybutanoate group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate typically involves the reaction of but-2-enedioic acid with 3-hydroxy-4-(trimethylazaniumyl)butanoate under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further chemical synthesis or research applications .
Applications De Recherche Scientifique
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies of metabolic pathways and enzyme reactions.
Medicine: As a potential therapeutic agent and in drug development research.
Industry: In the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It interacts with various proteins and enzymes, affecting their activity and leading to changes in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
L-carnitine: An essential cofactor for fatty acid metabolism.
L-argininosuccinic acid: A urea cycle intermediate.
Uniqueness
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is unique due to its combination of an enedioic acid and a hydroxybutanoate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H19NO7 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
but-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
HNSUOMBUJRUZHJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


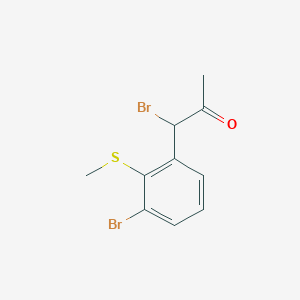
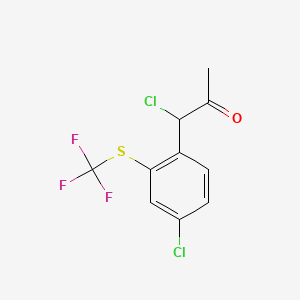

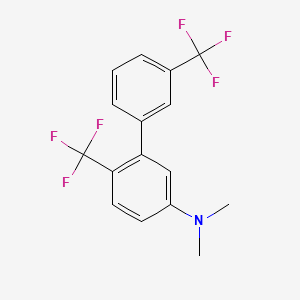

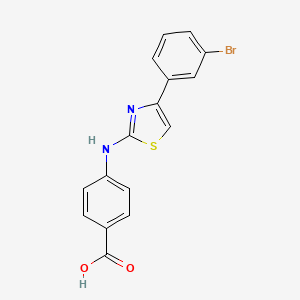

![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)


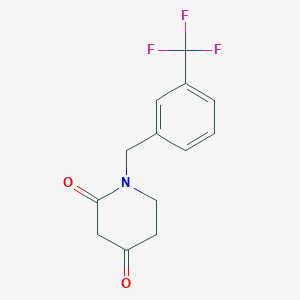

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
